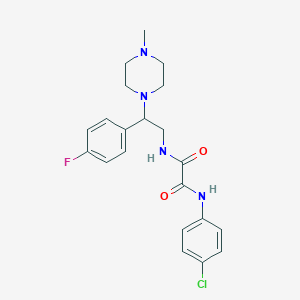

N1-(4-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 898451-58-6

Cat. No.: VC6582831

Molecular Formula: C21H24ClFN4O2

Molecular Weight: 418.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898451-58-6 |

|---|---|

| Molecular Formula | C21H24ClFN4O2 |

| Molecular Weight | 418.9 |

| IUPAC Name | N'-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C21H24ClFN4O2/c1-26-10-12-27(13-11-26)19(15-2-6-17(23)7-3-15)14-24-20(28)21(29)25-18-8-4-16(22)5-9-18/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) |

| Standard InChI Key | BOXQDTOIJYMNDZ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |

Introduction

N1-(4-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by its complex molecular structure, which includes functional groups such as chlorophenyl, fluorophenyl, and a piperazine moiety. It is often studied for its potential applications in medicinal chemistry, particularly in drug discovery and development.

Synthesis

The synthesis of N1-(4-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves a multi-step reaction:

-

Step 1: Preparation of the Oxalamide Backbone

-

Oxalyl chloride reacts with an amine derivative to form the oxalamide core.

-

-

Step 2: Functionalization

-

The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.

-

-

Step 3: Piperazine Incorporation

-

The piperazine moiety is added through reductive amination or alkylation.

-

These reactions are conducted under controlled conditions to ensure high yield and purity.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

-

Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

-

Anticancer Potential: Some derivatives have shown cytotoxic effects on cancer cell lines.

-

CNS Modulation: The piperazine group is often associated with activity on central nervous system receptors.

Molecular Modeling and Docking Studies

Molecular docking studies have been performed on related compounds to predict their interaction with biological targets:

-

Binding Affinity: The presence of electron-withdrawing groups (chlorine and fluorine) enhances binding to enzymes or receptors.

-

Hydrophobic Interactions: The aromatic rings facilitate interactions with hydrophobic pockets in proteins.

-

Hydrogen Bonding: The oxalamide group acts as a hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex.

These computational studies provide insights into the compound's potential therapeutic applications.

Applications in Medicinal Chemistry

Due to its structural features, this compound is a promising candidate for:

-

Drug Development: As a scaffold for designing inhibitors or receptor modulators.

-

Chemical Biology: For studying protein-ligand interactions.

-

Pharmacokinetics Optimization: Its functional groups can be modified to improve solubility or bioavailability.

Limitations and Future Directions

While N1-(4-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide shows promise, challenges include:

-

Limited experimental data on its pharmacological effects.

-

Potential toxicity due to halogenated aromatic groups.

-

Need for extensive preclinical evaluation.

Future research should focus on its synthesis optimization, detailed biological profiling, and safety assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume